Comparative Biochemical Potency of PD-L1-IN-3 Against BMS-202 in PD-1/PD-L1 HTRF Binding Assays
PD-L1-IN-3 demonstrates significantly higher biochemical potency in inhibiting the PD-1/PD-L1 interaction compared to the widely studied small-molecule PD-L1 inhibitor BMS-202. In HTRF (Homogeneous Time-Resolved Fluorescence) binding assays, PD-L1-IN-3 exhibits an IC₅₀ of 4.97 nM, whereas BMS-202 shows an IC₅₀ of 18 nM [1]. This represents a 3.6-fold improvement in potency. Additionally, PD-L1-IN-3 inhibits the CD80/PD-L1 interaction with an IC₅₀ of 7.04 nM [2], a secondary checkpoint interaction that BMS-202 does not effectively block.
| Evidence Dimension | PD-1/PD-L1 Binding Inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4.97 nM |
| Comparator Or Baseline | BMS-202: 18 nM |
| Quantified Difference | 3.6-fold higher potency |
| Conditions | HTRF binding assay |
Why This Matters
Higher biochemical potency may enable lower effective concentrations in experimental systems, potentially reducing off-target effects and compound consumption.
- [1] TargetMol. BMS-202 (PD1-PDL1 inhibitor 2) Product Datasheet. CAS No.: 1675203-84-5. View Source
- [2] MedChemExpress. PD-1/PD-L1-IN 3 TFA Product Datasheet. CAS No.: 1629654-95-0. View Source
